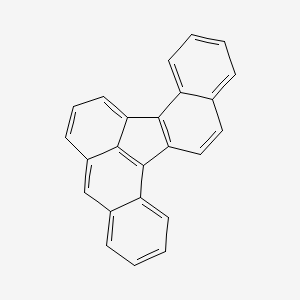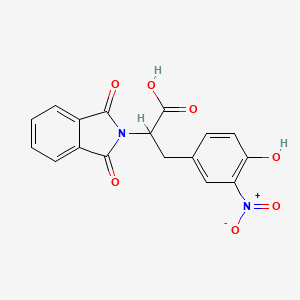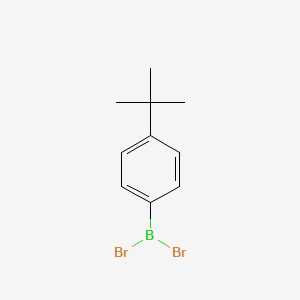
Dibromo(4-tert-butylphenyl)borane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibromo(4-tert-butylphenyl)borane is an organoboron compound characterized by the presence of two bromine atoms and a tert-butyl group attached to a phenyl ring, which is further bonded to a boron atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibromo(4-tert-butylphenyl)borane typically involves the reaction of 4-tert-butylphenylboronic acid with brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in large quantities.
化学反应分析
Types of Reactions
Dibromo(4-tert-butylphenyl)borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding bromo or phenyl derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Bromo or phenyl derivatives.
Substitution: Various substituted phenylboranes depending on the nucleophile used.
科学研究应用
Dibromo(4-tert-butylphenyl)borane has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: The compound can be used to synthesize boron-containing biomolecules for biological studies.
Industry: Used in the synthesis of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of Dibromo(4-tert-butylphenyl)borane involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and the boron center. The boron atom can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the bromine atoms and tert-butyl group, making it less reactive in certain reactions.
Dibromo(phenyl)borane: Similar structure but without the tert-butyl group, affecting its steric properties and reactivity.
4-tert-Butylphenylboronic acid: Contains the tert-butyl group but lacks the bromine atoms, leading to different reactivity patterns.
Uniqueness
Dibromo(4-tert-butylphenyl)borane is unique due to the combination of the tert-butyl group and bromine atoms, which provide both steric hindrance and reactive sites for various chemical transformations. This makes it a versatile reagent in organic synthesis and materials science.
属性
CAS 编号 |
76782-93-9 |
|---|---|
分子式 |
C10H13BBr2 |
分子量 |
303.83 g/mol |
IUPAC 名称 |
dibromo-(4-tert-butylphenyl)borane |
InChI |
InChI=1S/C10H13BBr2/c1-10(2,3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3 |
InChI 键 |
FPBAJNNKMNSIMY-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C(C)(C)C)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)

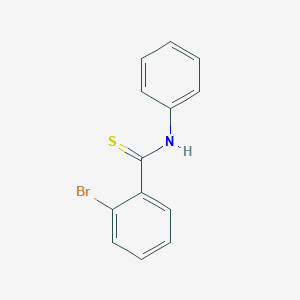
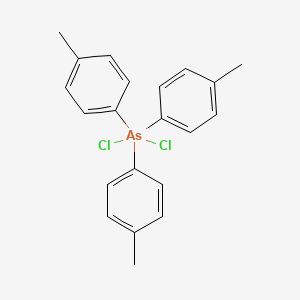
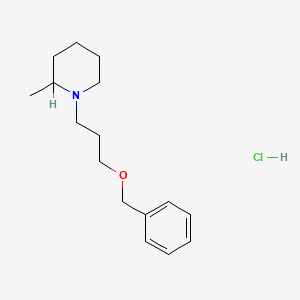
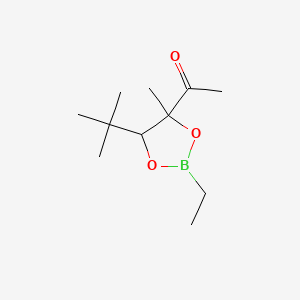

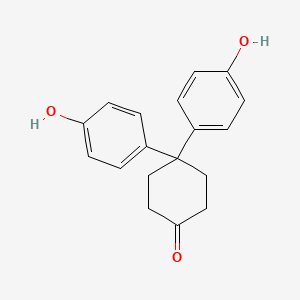
![2-[(3-Hydroxypropyl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14437680.png)
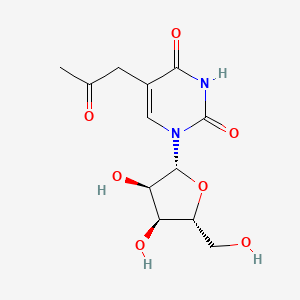
![[(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-6-oxo-5-oxatetracyclo[9.7.0.02,8.012,16]octadecan-15-yl] acetate](/img/structure/B14437686.png)

